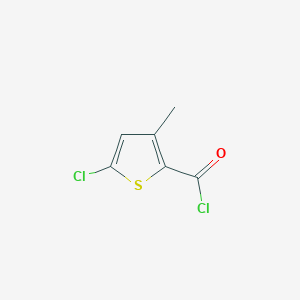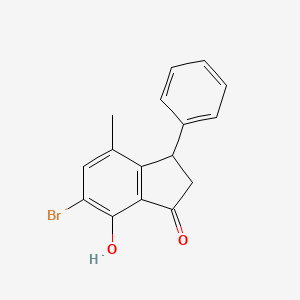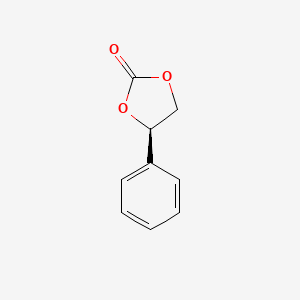
(r)-Phenylethylene carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Phenylethylene carbonate is an organic compound that belongs to the class of carbonates It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenylethylene carbonate typically involves the reaction of phenylethylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, such as metal complexes or organic bases, under specific conditions of temperature and pressure. The reaction can be represented as follows:
Phenylethylene oxide+CO2→(r)-Phenylethylene carbonate
Industrial Production Methods
In an industrial setting, the production of ®-Phenylethylene carbonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The choice of catalyst and reaction conditions is crucial to optimize the production process.
化学反应分析
Types of Reactions
®-Phenylethylene carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can yield phenylethylene glycol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenylacetic acid derivatives, phenylethylene glycol, and various substituted phenylethylene compounds.
科学研究应用
®-Phenylethylene carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of ®-Phenylethylene carbonate involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The pathways involved can include enzymatic catalysis and chemical transformations facilitated by the carbonate group.
相似化合物的比较
Similar Compounds
Ethylene carbonate: A similar compound used in the production of polymers and as a solvent.
Propylene carbonate: Another related compound with applications in the chemical industry.
Uniqueness
®-Phenylethylene carbonate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts
属性
CAS 编号 |
90971-11-2 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
(4R)-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI 键 |
ZKOGUIGAVNCCKH-QMMMGPOBSA-N |
手性 SMILES |
C1[C@H](OC(=O)O1)C2=CC=CC=C2 |
规范 SMILES |
C1C(OC(=O)O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


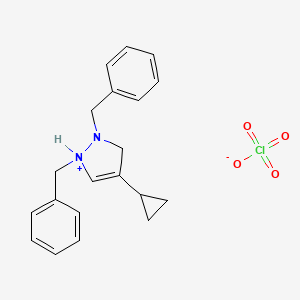

![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

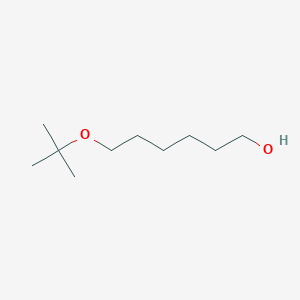

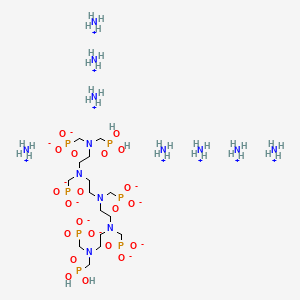
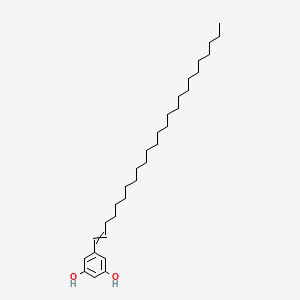
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
